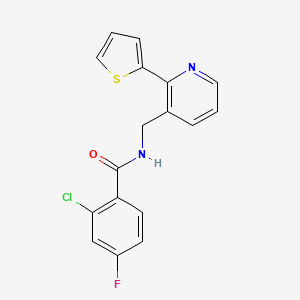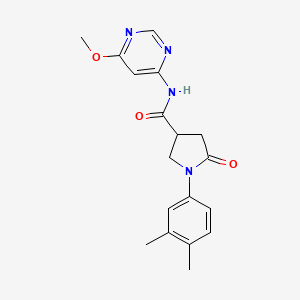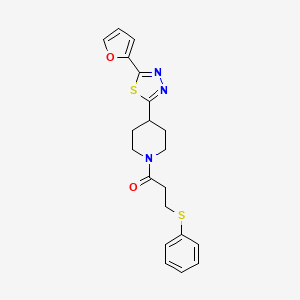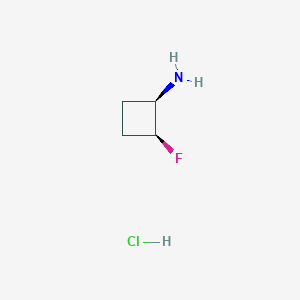
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, commonly known as DMCPA, is a cyclopropylamine compound that has recently gained attention in the field of scientific research. DMCPA has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
DMCPA exerts its effects by binding to the NMDA receptor and modulating its activity. The NMDA receptor is a glutamate-gated ion channel that is involved in synaptic plasticity and memory formation. DMCPA has been shown to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved memory formation.
Biochemical and Physiological Effects:
DMCPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMCPA can enhance the activity of the NMDA receptor and increase the release of neurotransmitters such as dopamine and serotonin. In vivo studies have shown that DMCPA can improve cognitive function and memory formation in animal models.
実験室実験の利点と制限
DMCPA has several advantages for use in lab experiments. It is a potent and selective modulator of the NMDA receptor, making it a valuable tool for investigating the role of the receptor in various physiological and biochemical processes. However, DMCPA has limitations, including its complex synthesis process and potential toxicity at high doses.
将来の方向性
There are several future directions for research on DMCPA. One area of interest is the development of DMCPA derivatives with improved potency and selectivity for the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of DMCPA in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DMCPA and its potential toxicity at high doses.
Conclusion:
In conclusion, DMCPA is a cyclopropylamine compound that has potential applications in various fields of scientific research. It exerts its effects by modulating the activity of the NMDA receptor and has been shown to have various biochemical and physiological effects. While DMCPA has advantages for use in lab experiments, it also has limitations, including its complex synthesis process and potential toxicity at high doses. Further research is needed to fully understand the potential therapeutic applications of DMCPA and its biochemical and physiological effects.
合成法
DMCPA can be synthesized through a multistep process involving the reaction of various reagents, including cyclopropane, phenylmagnesium bromide, and N-(tert-butoxycarbonyl)-propan-1-amine. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
科学的研究の応用
DMCPA has been found to have potential applications in various fields of scientific research. In medicinal chemistry, DMCPA has been shown to have potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, DMCPA has been studied for its potential as a tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and memory formation. In pharmacology, DMCPA has been studied for its potential as a tool for investigating the effects of cyclopropylamines on various physiological and biochemical processes.
特性
IUPAC Name |
(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3/t11-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKOGFPPDXISF-ZSOXZCCMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)
![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)


![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)
![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)
![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)

